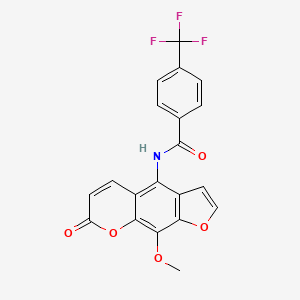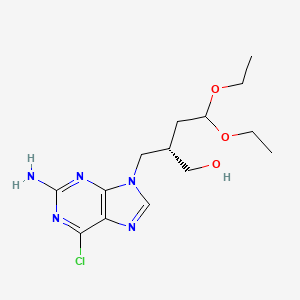
(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential biological activities, including antiviral, anticancer, and other therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and suitable alcohols.
Reaction Steps: The key steps may include alkylation, chlorination, and amination reactions.
Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol can undergo several types of chemical reactions:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine Derivatives: Compounds like adenosine and its analogs share structural similarities.
Purine Nucleosides: Other purine nucleosides, such as guanosine and inosine, are related compounds.
Uniqueness
(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C14H22ClN5O3 |
|---|---|
Molecular Weight |
343.81 g/mol |
IUPAC Name |
(2S)-2-[(2-amino-6-chloropurin-9-yl)methyl]-4,4-diethoxybutan-1-ol |
InChI |
InChI=1S/C14H22ClN5O3/c1-3-22-10(23-4-2)5-9(7-21)6-20-8-17-11-12(15)18-14(16)19-13(11)20/h8-10,21H,3-7H2,1-2H3,(H2,16,18,19)/t9-/m0/s1 |
InChI Key |
NHWJYWWOSHBICB-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(C[C@@H](CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


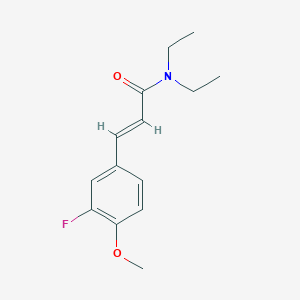
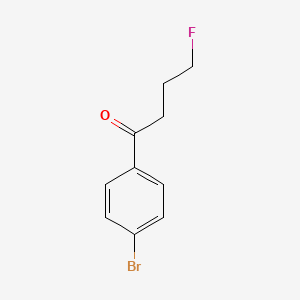
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
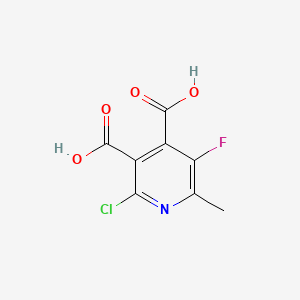


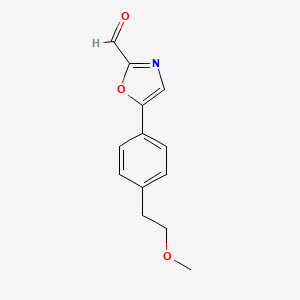
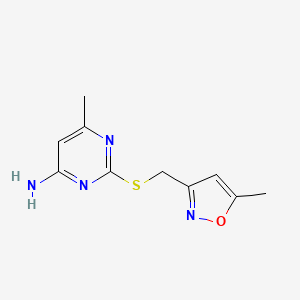
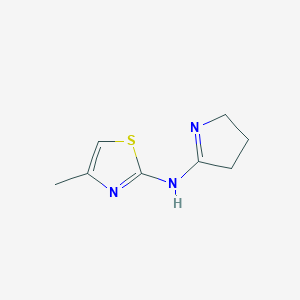
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)

![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
